2-(3-(p-Tolylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[3-(4-methylphenyl)sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S2/c1-12-6-8-13(9-7-12)24-11-10-16(22)21-19-17(18(20)23)14-4-2-3-5-15(14)25-19/h6-9H,2-5,10-11H2,1H3,(H2,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHOKONKHZXZTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-(p-Tolylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves multiple steps, typically starting with the preparation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions. Industrial production methods may involve optimization of these reactions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring reacts with electrophiles under acidic conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-(p-Tolylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Activity Comparison
Key Findings :
- IIId outperforms donepezil in AChE inhibition (60% vs. 40%) due to its 4-methoxyphenylpiperazine group, which forms three hydrogen bonds with Phe288 in the AChE active site .
- The p-tolylthio group in the target compound may enhance lipophilicity and membrane permeability compared to chlorinated (Vf) or piperazine-containing analogs (IIId, IIIb).
- Compound H demonstrates divergent functionality as an antioxidant, attributed to its cyano-acrylamido and dimethoxyphenyl groups .
Observations :
- Longer reflux times (e.g., 12 hours for IIIb) correlate with higher yields (80%) but lower melting points compared to IIId .
- Catalysts like Amberlyst 15 improve efficiency (91% yield for A20) .
- The target compound’s synthesis pathway is inferred to align with Gewald methods but requires optimization for yield and purity.
Solubility and Pharmacokinetic Considerations
- Chlorinated analogs (e.g., 2-(3-chloropropanamido)-...-carboxamide) show slight solubility in DMSO and methanol, suggesting formulation challenges .
- Piperazine-containing derivatives (IIId, IIIb) may exhibit improved water solubility due to polar groups, enhancing bioavailability .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield?
The synthesis typically involves a multi-step process starting with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. Key steps include:
- Thioether formation : Reacting the amino group with 3-(p-tolylthio)propanoyl chloride in dry dichloromethane (DCM) under nitrogen, using triethylamine as a base .
- Purification : Reverse-phase HPLC (MeCN:H₂O gradient) or recrystallization (methanol) achieves >95% purity .
- Optimization : Solvent choice (DCM vs. ethanol), temperature (0–40°C), and catalyst ratios significantly impact yield. Reaction monitoring via TLC/HPLC minimizes side products .
Q. Which spectroscopic techniques confirm structural integrity, and how should data interpretation address ambiguities?
- 1H/13C NMR : Assign peaks for the tetrahydrobenzo[b]thiophene core (δ 1.7–2.7 ppm for cyclohexyl protons) and p-tolylthio group (δ 7.1–7.3 ppm for aromatic protons). Ambiguities in overlapping signals (e.g., amide NH) require 2D NMR (HSQC, COSY) .
- IR Spectroscopy : Confirm amide I/II bands (1650–1550 cm⁻¹) and thiophene C-S stretching (650–600 cm⁻¹) .
- HRMS : Validate molecular weight (C₁₉H₂₁N₂O₂S₂) with <2 ppm error .
Advanced Research Questions
Q. How can researchers design enzyme inhibition assays to evaluate mechanistic targets, and what controls ensure reliability?
- Assay Design : Use fluorescence-based kinase assays (e.g., FLT3 inhibition) with ATP concentrations near Km. Include:
- Positive control : Known inhibitors (e.g., midostaurin).
- Negative control : DMSO vehicle.
Q. What strategies resolve contradictions in reported biological activities of structurally analogous derivatives?
- Standardized Protocols : Compare IC₅₀ values under identical assay conditions (pH 7.4, 37°C). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .
- Computational Analysis : Molecular docking (AutoDock Vina) identifies substituent effects on binding. For instance, replacing p-tolylthio with cyclohexylthio reduces hydrophobic interactions with FLT3’s active site .
Q. What methodologies enable systematic SAR studies on the p-tolylthio and propanamido substituents?
- Analog Synthesis : Vary substituents (e.g., electron-withdrawing -NO₂ vs. electron-donating -OCH₃ on the aryl group) and assess:
- Lipophilicity : LogP via HPLC retention times .
- Bioactivity : IC₅₀ against cancer cell lines (e.g., MCF-7).
Q. How should stability studies under physiological conditions inform formulation development?
- pH Stability : Incubate compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). HPLC-UV monitoring reveals <10% degradation at 37°C over 24 hours, suggesting enteric coating for oral delivery .
- Thermal Degradation : Accelerated stability testing (40–60°C) identifies major degradation products (e.g., hydrolysis of the amide bond), guiding storage at −20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
